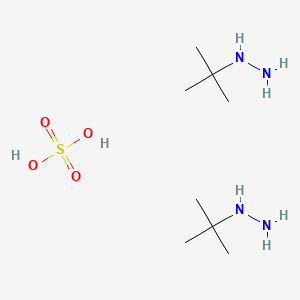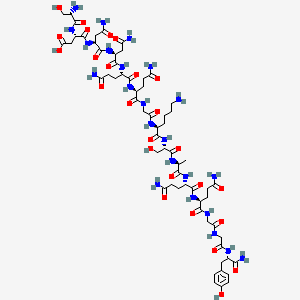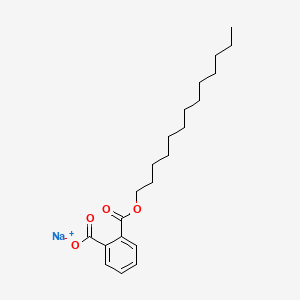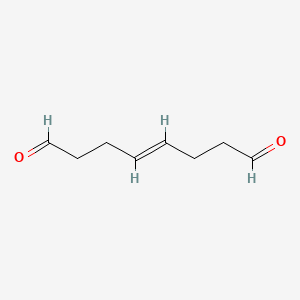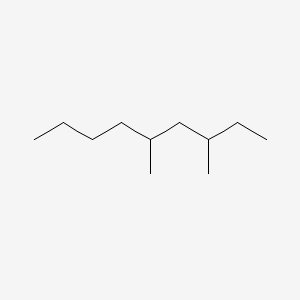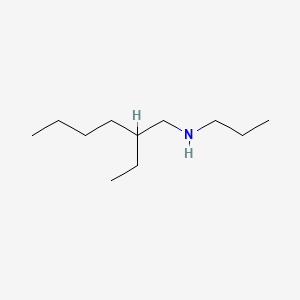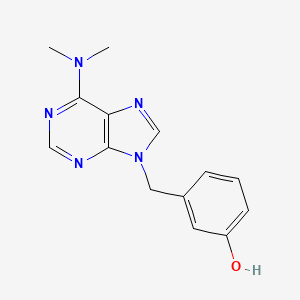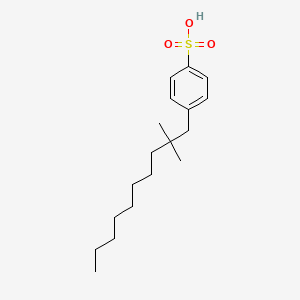
p-(2,2-Dimethyldecyl)benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(2,2-Dimethyldecyl)benzenesulfonic acid: is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by a benzene ring substituted with a sulfonic acid group and a 2,2-dimethyldecyl group at the para position. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(2,2-Dimethyldecyl)benzenesulfonic acid typically involves the sulfonation of p-(2,2-Dimethyldecyl)benzene. This can be achieved by reacting p-(2,2-Dimethyldecyl)benzene with concentrated sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where p-(2,2-Dimethyldecyl)benzene is continuously fed into a stream of sulfuric acid. The reaction mixture is then neutralized with a base such as sodium hydroxide to yield the sodium salt of this compound, which can be further processed to obtain the free acid form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-(2,2-Dimethyldecyl)benzenesulfonic acid can undergo oxidation reactions, particularly at the alkyl side chain, leading to the formation of sulfonic acid derivatives with oxidized alkyl groups.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and alkyl halides for alkylation.
Major Products:
Oxidation: Oxidized derivatives of the alkyl chain.
Reduction: Sulfonate derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: p-(2,2-Dimethyldecyl)benzenesulfonic acid is used as a surfactant in various chemical reactions to enhance solubility and reactivity of hydrophobic compounds.
Biology: In biological research, it is used as a detergent to solubilize proteins and lipids, facilitating their study and analysis.
Medicine: The compound is explored for its potential use in drug delivery systems due to its surfactant properties, which can enhance the bioavailability of hydrophobic drugs.
Industry: It is widely used in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The primary mechanism of action of p-(2,2-Dimethyldecyl)benzenesulfonic acid is its ability to reduce surface tension between different phases, such as oil and water. This is achieved through the orientation of the hydrophobic alkyl chain and the hydrophilic sulfonic acid group at the interface, leading to the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments.
Comparaison Avec Des Composés Similaires
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- p-(2,2-Dimethylpropyl)benzenesulfonic acid
Comparison:
- Benzenesulfonic acid: Lacks the alkyl chain, making it less effective as a surfactant compared to p-(2,2-Dimethyldecyl)benzenesulfonic acid.
- p-Toluenesulfonic acid: Contains a methyl group instead of the 2,2-dimethyldecyl group, resulting in different surfactant properties and applications.
- p-(2,2-Dimethylpropyl)benzenesulfonic acid: Has a shorter alkyl chain, which affects its micelle formation and surfactant efficiency.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and surfactant properties make it valuable for various scientific and industrial processes. Understanding its preparation, reactions, and mechanism of action can further enhance its utilization and development in different fields.
Propriétés
Numéro CAS |
24271-17-8 |
|---|---|
Formule moléculaire |
C18H30O3S |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
4-(2,2-dimethyldecyl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S/c1-4-5-6-7-8-9-14-18(2,3)15-16-10-12-17(13-11-16)22(19,20)21/h10-13H,4-9,14-15H2,1-3H3,(H,19,20,21) |
Clé InChI |
BFSAKYCOGSJXSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)(C)CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


